

# Application Notes and Protocols for AZD4547 in Mouse Models of Lung Cancer

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## Compound of Interest

Compound Name: AZD4547

Cat. No.: B8805471

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## Introduction

**AZD4547** is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1][2] Deregulation of the FGFR signaling pathway, often through gene amplification or mutation, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[1] Preclinical studies using mouse models are crucial for evaluating the therapeutic potential of **AZD4547**. These application notes provide detailed information on the dosage, administration, and experimental protocols for using **AZD4547** in mouse models of lung cancer, particularly those with FGFR1 amplification.

## Quantitative Data Summary

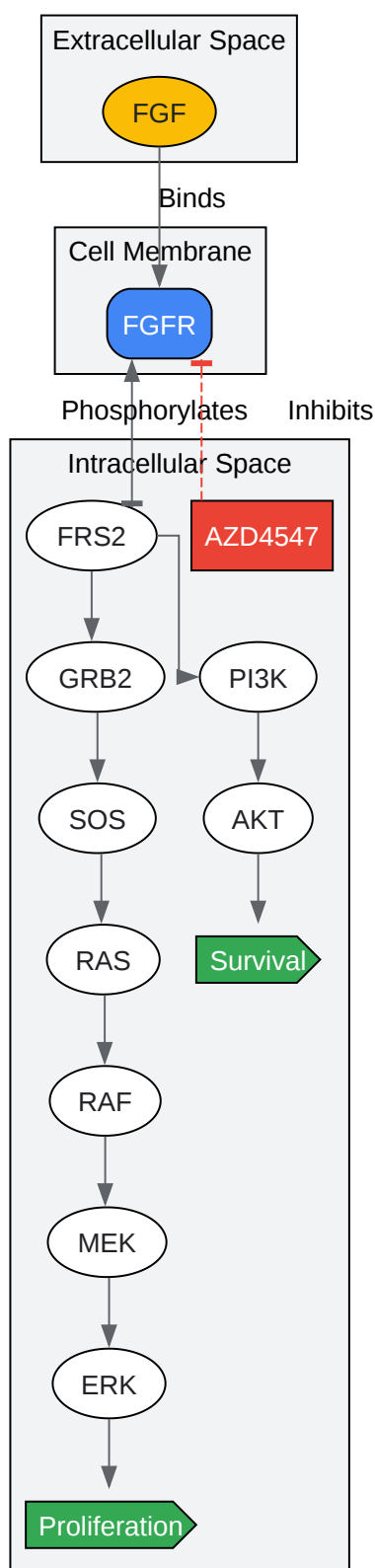
The following tables summarize the dosages and effects of **AZD4547** in various lung cancer mouse models as reported in preclinical studies.

Table 1: **AZD4547** Dosage and Efficacy in Lung Cancer Xenograft Models

Mouse Model	Lung Cancer Type	AZD4547 Dosage	Administration Route & Schedule	Observed Effect	Reference
NCI-H1581 Xenograft	Large Cell Lung Cancer (FGFR1-amplified)	12.5 mg/kg	Oral gavage, once daily	Tumor regression	[3]
NCI-H1581 Xenograft	Non-Small Cell Lung Cancer (FGFR1-amplified)	6.25 or 12.5 mg/kg	Oral gavage, once daily, 1 hour before radiation	Tumor growth delay (synergistic with radiation)	[4]
Patient-Derived Tumor Xenograft (PDX)	Squamous NSCLC (FGFR1-amplified)	12 mg/kg or 25 mg/kg	Oral gavage, once daily for 2-3 weeks	Potent tumor stasis or regression	[3][5]
PDX LC-00666	NSCLC (FGFR overexpression)	Not specified	Not specified	Sensitive to treatment	[6]
PDX LC-00536	NSCLC (low FGFR expression)	Not specified	Not specified	Almost no response	[6]

## Signaling Pathway

**AZD4547** primarily targets the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, principally the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. In lung cancers with FGFR1 amplification, this pathway is often constitutively active, driving tumor growth. **AZD4547** inhibits the initial receptor tyrosine kinase activity, thereby blocking these downstream signals.



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**Caption:** FGFR Signaling Pathway Inhibition by **AZD4547**.

## Experimental Protocols

### AZD4547 Formulation for In Vivo Studies

Objective: To prepare **AZD4547** for oral administration to mice.

Materials:

- **AZD4547** (free base)
- Polyoxyethylenesorbitan monooleate (Tween 80)
- Deionized water
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Weigh the required amount of **AZD4547** free base.
- Prepare a 1% (v/v) solution of Tween 80 in deionized water. For example, to make 10 mL of the vehicle, add 100  $\mu$ L of Tween 80 to 9.9 mL of deionized water.
- Add the weighed **AZD4547** to the 1% Tween 80 solution to achieve the desired final concentration (e.g., for a 12.5 mg/kg dose in a 20g mouse with a 100  $\mu$ L gavage volume, the concentration would be 2.5 mg/mL).
- Vortex the solution vigorously until the **AZD4547** is fully suspended. Gentle warming or brief sonication may be used to aid dissolution, but consult the manufacturer's stability data.
- Prepare fresh on the day of dosing.

### In Vivo Efficacy Study in Lung Cancer Xenograft Models

Objective: To evaluate the anti-tumor activity of **AZD4547** in mouse models of lung cancer.

## Materials:

- Immunodeficient mice (e.g., nude mice), 8-10 weeks old
- Lung cancer cells (e.g., NCI-H1581) or patient-derived tumor fragments
- Matrigel (optional, for cell line xenografts)
- Trocar (for patient-derived tumor xenografts)
- Calipers
- Animal balance
- **AZD4547** formulation (as prepared above)
- Vehicle control (1% Tween 80 in deionized water)
- Oral gavage needles

## Protocol:

- Tumor Implantation:
  - Cell Line Xenografts: Subcutaneously inject a suspension of lung cancer cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu\text{L}$  of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
  - Patient-Derived Tumor Xenografts (PDX): Implant fresh surgical tumor fragments ( $\sim 15 \text{ mm}^3$ ) subcutaneously using a trocar.[\[3\]](#)
- Tumor Growth and Randomization:
  - Allow tumors to grow to a palpable size (e.g., 100-200  $\text{mm}^3$ ).
  - Measure tumor dimensions with calipers and calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Randomize mice into treatment and control groups with comparable mean tumor volumes.

- Drug Administration:
  - Administer **AZD4547** or vehicle control to the respective groups via oral gavage once daily.[3] The volume is typically 100-200  $\mu$ L per mouse.
- Monitoring:
  - Measure tumor volume and body weight 2-3 times per week.
  - Monitor the general health of the animals daily.
- Endpoint:
  - Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specified size.[3]
  - Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).

## Pharmacodynamic Analysis

Objective: To confirm target engagement and modulation of FGFR signaling in vivo.

Materials:

- Tumor-bearing mice treated with a single dose of **AZD4547**
- Tools for tissue harvesting and processing
- Reagents for Western blotting or immunohistochemistry (IHC)
- Primary antibodies against p-FRS2, p-Erk, p-S6, Ki67, and cleaved caspase-3 (CC3)

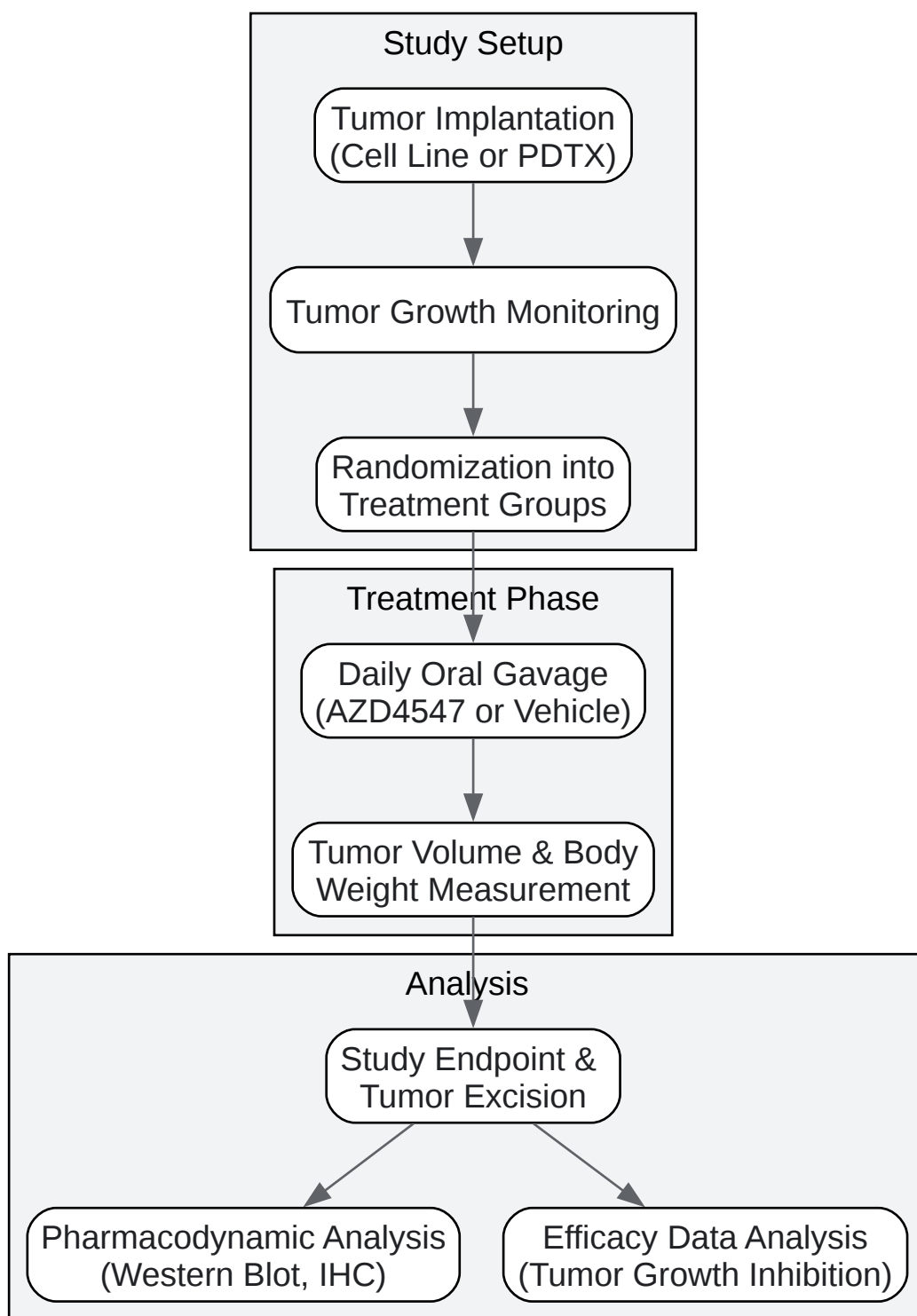
Protocol:

- Administer a single dose of **AZD4547** (e.g., 12.5 mg/kg) to tumor-bearing mice.[3]
- Euthanize mice and excise tumors at various time points post-dose (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).[3]

- Process a portion of the tumor for Western blot analysis and fix the remainder for IHC.
- Western Blotting:
  - Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of key downstream signaling proteins like FRS2 and Erk.[3]
- Immunohistochemistry (IHC):
  - Perform IHC on tumor sections to evaluate markers of cell proliferation (Ki67), apoptosis (cleaved caspase-3), and signaling pathway activity (p-S6, p-Erk).[3]

## Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of **AZD4547**.



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**Caption:** In Vivo Efficacy Study Workflow for **AZD4547**.

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